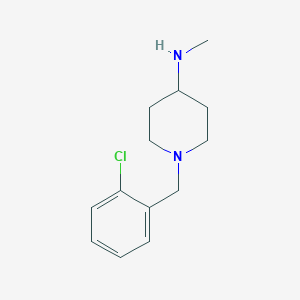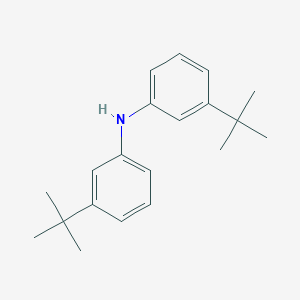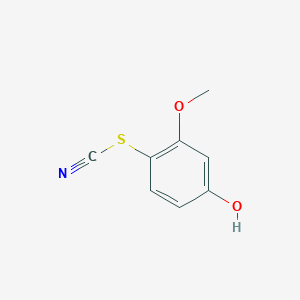
3-Methoxy-4-thiocyanatophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-thiocyanatophenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a methoxy group (-OCH₃) at the third position and a thiocyanato group (-SCN) at the fourth position on the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-4-thiocyanatophenol typically involves the thiocyanation of 3-methoxyphenol. One common method is the electrophilic thiocyanation using thiocyanogen (SCN₂) or a thiocyanate salt (such as potassium thiocyanate) in the presence of an oxidizing agent. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of environmentally friendly oxidizing agents and solvents is preferred to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methoxy-4-thiocyanatophenol can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The thiocyanato group can be reduced to a thiol group (-SH) under reducing conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiol derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
Chemistry: 3-Methoxy-4-thiocyanatophenol is used as an intermediate in the synthesis of more complex organosulfur compounds. It is also employed in the study of thiocyanation reactions and their mechanisms .
Biology: It can be used in the design of inhibitors or activators for specific biological pathways .
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound. Its derivatives may exhibit antimicrobial, antifungal, or anticancer properties .
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique chemical properties make it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of 3-Methoxy-4-thiocyanatophenol involves its interaction with specific molecular targets. The thiocyanato group can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with biological molecules such as proteins and nucleic acids, potentially modulating their activity. The methoxy group can also influence the compound’s reactivity and binding affinity to target molecules .
Comparison with Similar Compounds
3-Methoxyphenol: Lacks the thiocyanato group, making it less reactive in certain chemical reactions.
4-Thiocyanatophenol: Lacks the methoxy group, which affects its solubility and reactivity.
3-Methoxy-4-hydroxyphenylacetic acid: Contains a carboxylic acid group instead of a thiocyanato group, leading to different chemical properties and applications.
Uniqueness: 3-Methoxy-4-thiocyanatophenol is unique due to the presence of both methoxy and thiocyanato groups on the phenol ring. This combination of functional groups imparts distinct chemical properties, making it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H7NO2S |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
(4-hydroxy-2-methoxyphenyl) thiocyanate |
InChI |
InChI=1S/C8H7NO2S/c1-11-7-4-6(10)2-3-8(7)12-5-9/h2-4,10H,1H3 |
InChI Key |
FIZPVVAFGBDLRR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)O)SC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3'-Bromo-[1,1'-biphenyl]-3-yl)-2,6-diphenylpyridine](/img/structure/B12821730.png)
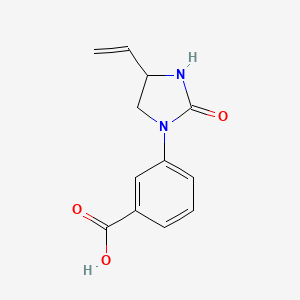
![(1R,2S,3S,4S,5S,11S,14S,17S,19R,21R,23S,25R,26R,27S,31R,34S)-25-[(2S)-2,3-dihydroxypropyl]-2,5-dihydroxy-26-methoxy-19-methyl-13,20-dimethylidene-24,35,36,37,38,39-hexaoxaheptacyclo[29.3.1.13,6.14,34.111,14.117,21.023,27]nonatriacontane-8,29-dione](/img/structure/B12821738.png)

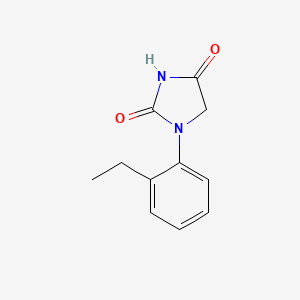


![N-(1-Methyl-1H-benzo[d]imidazol-2-yl)hydroxylamine](/img/structure/B12821760.png)
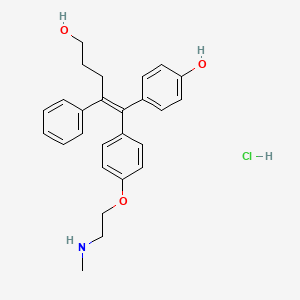
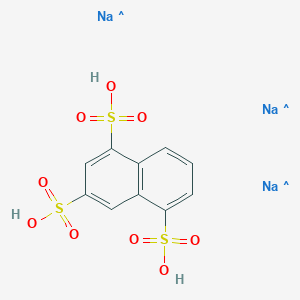
![(3E)-3-[2-[(1R,4aS,5R,6R,8aS)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one](/img/structure/B12821779.png)
![B-[3-(2-phenyl-1H-benzimidazol-1-yl)phenyl]Boronic acid](/img/structure/B12821782.png)
